molecular formula C33H35CaFN2O5 B586301 di(Atorvastatin-d5) CalciuM Salt CAS No. 222412-82-0

di(Atorvastatin-d5) CalciuM Salt

Cat. No.: B586301
CAS No.: 222412-82-0
M. Wt: 603.759
InChI Key: BWFCZHDTTAYGNN-ADFDHUHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of di(Atorvastatin-d5) Calcium Salt, also known as Atorvastatin-d5 Calcium Salt, is HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, Atorvastatin-d5 effectively reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin-d5 acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis . This results in a decrease in cholesterol levels, particularly low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin-d5 affects the mevalonate pathway, leading to a reduction in the synthesis of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . This ultimately leads to a decrease in the overall cholesterol levels in the body .

Pharmacokinetics

It is known that the bioavailability of atorvastatin, the non-deuterated form, is weak and variable

Result of Action

The primary result of Atorvastatin-d5’s action is a significant reduction in cholesterol levels, particularly LDL . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

Additionally, genetic factors may also play a role in an individual’s response to the drug .

Biochemical Analysis

Biochemical Properties

Atorvastatin-d5 Calcium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions related to cholesterol synthesis. By inhibiting HMG-CoA reductase, Atorvastatin-d5 Calcium Salt reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol .

Cellular Effects

Atorvastatin-d5 Calcium Salt has significant effects on various types of cells and cellular processes. It influences cell function by altering cholesterol synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation and induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Atorvastatin-d5 Calcium Salt involves binding to and inhibiting the enzyme HMG-CoA reductase . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis. The reduction in cholesterol levels can lead to changes in gene expression and alterations in various cellular processes .

Metabolic Pathways

Atorvastatin-d5 Calcium Salt is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the cytosol and anchored to the endoplasmic reticulum, it is likely that Atorvastatin-d5 Calcium Salt also localizes to these areas within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(Atorvastatin-d5) Calcium Salt involves the deuterium labeling of atorvastatin. The process typically includes the following steps:

Industrial Production Methods: The industrial production of atorvastatin calcium salt on a multi-kilogram scale involves several key improvements to ensure high yield and purity:

Chemical Reactions Analysis

Types of Reactions: Di(Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJKAHNDTTZSNX-ADFDHUHVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34CaFN2O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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